![molecular formula C18H20FNO5S B1230474 5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1230474.png)
5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide is a heteroarene and an aromatic amide.
Aplicaciones Científicas De Investigación
Radioprotective Activity
Fluorine-containing amides, similar to the compound , have shown potential in radioprotective activity. For instance, a study by Vasil'eva and Rozhkov (1992) synthesized N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, demonstrating their effectiveness in providing radioprotection.
Cerebrovasodilation Properties
In the realm of cerebrovasodilation, compounds with structural similarities have been noted for their selective inhibition of the enzyme carbonic anhydrase, leading to anticonvulsant activities. A study by Barnish et al. (1981) discussed various sulfonamides, including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, and their significant role in increasing cerebral blood flow.
Application in Bio-Imaging
A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was developed for detecting Cd2+ and CN− ions, as per Ravichandiran et al. (2020). This chemosensor could be instrumental in bio-imaging applications, particularly in live cells and zebrafish larvae.
Neuroimaging in Alzheimer's Disease
Fluoro-substituted compounds have been used in neuroimaging studies, particularly in the context of Alzheimer's disease. Kepe et al. (2006) utilized a fluoro-substituted benzamide as a molecular imaging probe for studying serotonin 1A receptors in the brains of Alzheimer's patients.
Application in Hepatocyte Research
Compounds similar to the one have been used in hepatocyte research, particularly in the study of enzyme activity. Nicoll-Griffith et al. (2004) discussed the use of a benzyloxy-substituted lactone cyclooxygenase-2 inhibitor as a probe for CYP3A activity in rat and human hepatocytes.
Propiedades
Fórmula molecular |
C18H20FNO5S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H20FNO5S/c19-14-5-3-13(4-6-14)11-26(22,23)12-16-7-8-17(25-16)18(21)20-10-15-2-1-9-24-15/h3-8,15H,1-2,9-12H2,(H,20,21) |
Clave InChI |
DMOZHKAXMRNTJJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=C(C=C3)F |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



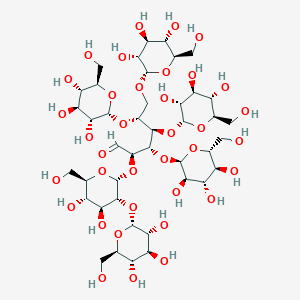
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1230392.png)
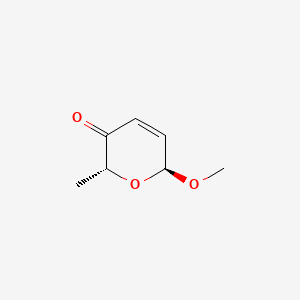
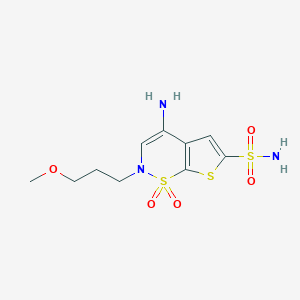
![4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1230395.png)
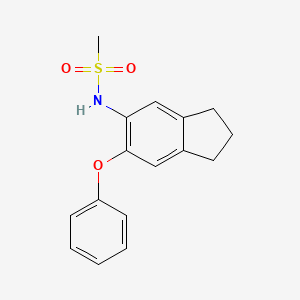
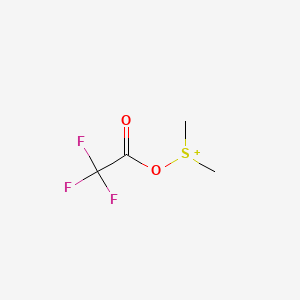
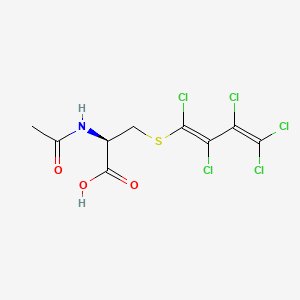
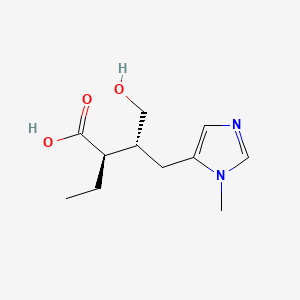
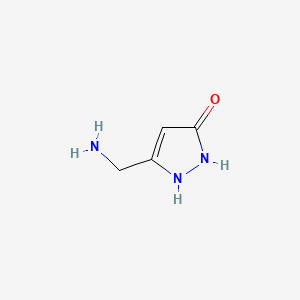
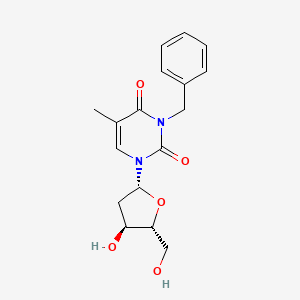
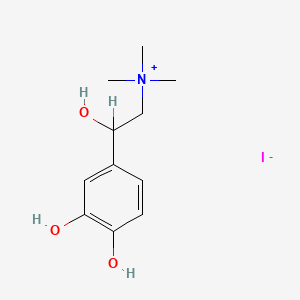
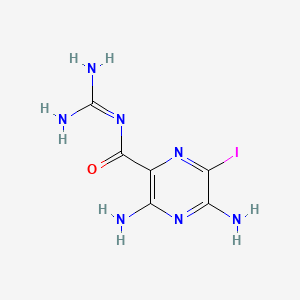
![N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide](/img/structure/B1230413.png)